molecular formula C23H18FN3O5 B2657109 6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034261-63-5

6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2657109
CAS No.: 2034261-63-5
M. Wt: 435.411
InChI Key: KTQDOIABLZOJCD-UHFFFAOYSA-N
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Description

6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a unique combination of fluorine, chromene, piperidine, and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactionsKey reagents often include fluorinated aromatic compounds, piperidine derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction could produce tetrahydroquinazoline derivatives .

Scientific Research Applications

6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-fluoro-3-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5/c24-14-5-6-18-16(12-14)21(29)27(23(31)25-18)15-7-9-26(10-8-15)20(28)17-11-13-3-1-2-4-19(13)32-22(17)30/h1-4,11,14-16,18H,5-10,12H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDZGIZMMPKREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1F)C(=O)N(C(=O)N2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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